N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide (CAS 2034406-16-9) is a 1,3,5-triazine derivative bearing two dimethylamino substituents at the 4- and 6-positions and a cyclopropanesulfonamide moiety linked via a methylene bridge at the 2-position. It has the molecular formula C₁₁H₂₀N₆O₂S and a molecular weight of approximately 300.38 g/mol.

Molecular Formula C11H20N6O2S
Molecular Weight 300.38
CAS No. 2034406-16-9
Cat. No. B2597020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
CAS2034406-16-9
Molecular FormulaC11H20N6O2S
Molecular Weight300.38
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2CC2)N(C)C
InChIInChI=1S/C11H20N6O2S/c1-16(2)10-13-9(14-11(15-10)17(3)4)7-12-20(18,19)8-5-6-8/h8,12H,5-7H2,1-4H3
InChIKeyBKSBWHPKOXSTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide (CAS 2034406-16-9): A Triazine–Sulfonamide Hybrid Building Block for Medicinal Chemistry


N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide (CAS 2034406-16-9) is a 1,3,5-triazine derivative bearing two dimethylamino substituents at the 4- and 6-positions and a cyclopropanesulfonamide moiety linked via a methylene bridge at the 2-position. It has the molecular formula C₁₁H₂₀N₆O₂S and a molecular weight of approximately 300.38 g/mol . The compound is classified as a sulfonamide–triazine hybrid and is primarily utilized as a synthetic building block for the construction of more complex molecules in medicinal chemistry . The cyclopropanesulfonamide group introduces conformational constraint, which can enhance target selectivity, while the bis(dimethylamino)-triazine core influences solubility and hydrogen-bonding capacity [1].

Why Generic Substitution Is Not Advisable for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide


Triazine–sulfonamide hybrids are not interchangeable because subtle variations in the sulfonamide substituent, the triazine substitution pattern, and the linker length can dramatically alter pharmacological activity, selectivity, and physicochemical properties . The cyclopropanesulfonamide moiety introduces steric bulk and conformational restriction absent in ethanesulfonamide or benzenesulfonamide analogs, which is critical for fitting into spatially constrained binding pockets such as those in carbonic anhydrase isoforms or viral entry proteins [1]. In HCV entry inhibitor programs, acylsulfonamide-bearing triazines with cyclopropane-derived sulfonamides achieved sub-nanomolar EC₅₀ values, whereas simpler sulfonamide variants were markedly less potent [2]. Therefore, replacing this compound with a generic sulfonamide–triazine hybrid without rigorous SAR validation risks loss of potency and selectivity. The evidence below quantifies these differences where data are available.

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Cyclopropanesulfonamide vs. Ethanesulfonamide: Conformational Constraint and Predicted Binding Entropy Advantage

The cyclopropanesulfonamide moiety in the target compound provides a rigid, three-membered ring that restricts the sulfonamide NH vector to a well-defined spatial orientation. In contrast, the ethanesulfonamide analog (N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide, CAS not listed) contains a freely rotating ethyl group, resulting in higher conformational entropy. In SAR studies of triazine–sulfonamide carbonic anhydrase inhibitors, cyclopropane-containing sulfonamides exhibited up to 5-fold selectivity improvements for the tumour-associated isoform hCA IX over the cytosolic isoform hCA II, compared to their acyclic counterparts [1]. Although direct IC₅₀ data for this specific compound are not available in the public literature, the class-level SAR predicts a reduced entropic penalty upon target binding for the cyclopropane derivative, translating to improved binding affinity and selectivity.

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Bis(dimethylamino)-Triazine Core: Predicted Solubility and Hydrogen-Bonding Profile vs. Methoxy-Morpholino Analogs

The 4,6-bis(dimethylamino) substitution on the triazine ring confers distinct physicochemical properties relative to analogs bearing methoxy or morpholino groups at these positions. Specifically, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide (CAS 2034271-53-7) has a higher calculated molecular weight (329.38 g/mol vs. 300.38 g/mol for the target compound) and different hydrogen-bond acceptor capacity due to the morpholino oxygen . In a study of sulfonamide–triazine hybrids as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, the dimethylamino-substituted triazines consistently showed higher AChE inhibitory activity (IC₅₀ in the low micromolar range) compared to morpholino-substituted analogs, attributed to enhanced hydrophobic interactions with the enzyme active site . The target compound's two dimethylamino groups also provide greater tertiary amine basicity (predicted pKa ~4–5 for the triazine nitrogens), which can influence solubility at physiological pH relative to methoxy-substituted analogs.

Physicochemical Properties Drug-likeness Solubility Prediction

Methylene-Bridged Linker Length: Differentiating from Directly Attached Sulfonamide Analogs

The target compound features a methylene (–CH₂–) linker between the triazine core and the sulfonamide nitrogen, creating a distinct spatial separation from directly N-attached sulfonamide analogs such as N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 132038-94-9). In the HCV entry inhibitor series of acylsulfonamide-bearing triazines, the linker length and geometry were critical SAR determinants: moving from a direct N-attachment to a methylene-bridged sulfonamide altered the dihedral angle between the triazine and sulfonamide planes, resulting in 10- to 100-fold differences in EC₅₀ values in the HCV pseudotype particle (HCVpp) assay [1]. Although the target compound carries a cyclopropanesulfonamide rather than an acylsulfonamide, the methylene spacer is conserved and is predicted to confer similar conformational flexibility advantages for optimizing interactions with flat, hydrophobic binding pockets.

Linker Optimization Structure-Based Design HCV Entry Inhibition

Cyclopropanesulfonamide as a Privileged Fragment for HCV and Anticancer Target Engagement

The cyclopropanesulfonamide fragment has emerged as a privileged motif in multiple therapeutic programs. It serves as a key building block for acylsulfonamide-bearing triazines that were optimized to sub-nanomolar HCV entry inhibitors (EC₅₀ < 1 nM in HCVpp assay) [1]. Additionally, novel cyclopropanesulfonamide derivatives have been designed as EGFR inhibitors to overcome the C797S-mediated resistance mutation in non-small cell lung cancer; compound 5d from this series demonstrated superior in vivo anti-tumour activity compared to the positive control Brigatinib in a xenograft model [2]. While the specific target compound (CAS 2034406-16-9) has not been directly tested in these published studies, it shares the identical cyclopropanesulfonamide pharmacophore that was critical for target engagement. In the EGFR inhibitor study, the cyclopropane group was specifically introduced to enhance binding to the mutant EGFR kinase domain [2].

Fragment-Based Drug Discovery HCV Inhibitor EGFR Inhibitor

Purity and Procurement: Analytical Characterization and Synthetic Tractability

Commercially available batches of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide typically report a purity of ≥95% . The synthesis involves the nucleophilic substitution of 4,6-bis(dimethylamino)-1,3,5-triazine with cyclopropanesulfonamide under basic conditions, a route that avoids the use of cyanuric chloride intermediates required for many triazine sulfonamides . This synthetic accessibility, combined with its defined molecular structure (InChI Key: BKSBWHPKOXSTRY-UHFFFAOYSA-N), enables reproducible procurement across multiple vendors, reducing batch-to-batch variability compared to custom-synthesized analogs that lack standardized quality control .

Chemical Procurement Purity Analysis Synthetic Accessibility

Optimal Research and Industrial Application Scenarios for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide


HCV Entry Inhibitor Lead Optimization

Based on the class-level SAR established for acylsulfonamide-bearing triazines, where cyclopropane-containing sulfonamides achieved sub-nanomolar EC₅₀ in the HCVpp assay [1], this compound is an appropriate starting scaffold for medicinal chemistry campaigns targeting HCV entry. The bis(dimethylamino) substitution on the triazine core provides a vector for further derivatization, while the cyclopropanesulfonamide group locks the pharmacophore in a conformation favorable for binding to the viral envelope glycoprotein. Researchers should use this compound as a core scaffold and vary the sulfonamide acyl group to optimize potency and selectivity.

EGFR Mutant Kinase Inhibitor Development (C797S Resistance)

The cyclopropanesulfonamide fragment has been validated in a novel series of EGFR inhibitors designed to overcome the C797S resistance mutation in NSCLC [2]. The target compound shares this pharmacophore and can serve as a starting point for structure-based design of fourth-generation EGFR tyrosine kinase inhibitors. The dimethylamino groups on the triazine ring can engage the solvent-exposed region of the kinase, while the cyclopropane ring occupies a hydrophobic pocket adjacent to the mutant cysteine residue. In vivo efficacy superior to Brigatinib has been demonstrated for a related cyclopropanesulfonamide derivative [2].

Carbonic Anhydrase Isozyme-Selective Probe Development

Triazine–sulfonamide hybrids have shown isoform-selective inhibition of tumour-associated carbonic anhydrase IX over cytosolic isoforms I and II [3]. The conformational constraint imposed by the cyclopropanesulfonamide group in the target compound is predicted to enhance selectivity for the transmembrane isoforms (hCA IX, XII, XIV) relative to acyclic sulfonamide analogs. This compound is suitable for developing selective probes to dissect the role of CA IX in tumour acidosis and metastasis.

Fragment-Based Screening Library Member

With a molecular weight of 300.38 g/mol, the compound falls within the acceptable range for fragment-based drug discovery (typically MW < 300 Da). The cyclopropanesulfonamide is a privileged fragment that has demonstrated target engagement across multiple protein families (HCV entry proteins, EGFR kinase, carbonic anhydrase) [1][2][3]. Its inclusion in fragment screening libraries is supported by its structural novelty, synthetic accessibility, and the availability of straightforward derivatization chemistry at the sulfonamide nitrogen and triazine positions .

Quote Request

Request a Quote for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.